molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2

5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine

Cat. No.: B12925340
CAS No.: 98495-18-2
M. Wt: 336.5 g/mol
InChI Key: VODOFAOXJAINKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

    Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.

    4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.

    5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.

Uniqueness

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties

Biological Activity

5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine precursors. The process may include the formation of the pyrimidine ring followed by the introduction of the butyl and propylcyclohexyl substituents. Although specific synthetic routes for this compound are not detailed in the available literature, similar pyrimidine derivatives have been synthesized using techniques such as nucleophilic substitution and coupling reactions.

Antiproliferative Effects

Research indicates that pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 16 to 62 nM against hepatocellular carcinoma cells (BEL-7402) and other cancer types, suggesting that modifications in the pyrimidine structure can enhance biological activity .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
Indole-pyrimidine 4kBEL-740216Tubulin polymerization inhibitor
This compoundMCF-7TBDTBD

The mechanism by which pyrimidine derivatives exert their antiproliferative effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it prevents cancer cells from dividing and proliferating . Additionally, some compounds have been shown to induce apoptosis through caspase activation, further supporting their potential as anticancer agents.

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar pyrimidine compounds reveal that substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of bulky groups or electron-withdrawing groups can enhance binding affinity to target proteins such as tubulin or EGFR (epidermal growth factor receptor) .

Table 2: Structure-Activity Relationships in Pyrimidines

Substituent TypeEffect on Activity
Bulky groupsIncreased potency against cancer cells
Electron-withdrawing groupsImproved binding affinity

Case Studies

  • In Vitro Evaluation : A study demonstrated that a related pyrimidine compound exhibited a high propensity to arrest cells at the G2/M phase with an EC50 value of 20 nM. This highlights the potential of structurally similar compounds in targeting cell cycle regulation .
  • Caspase Activation : Another investigation found that certain pyrimidines significantly increased caspase 9 levels in treated cancer cells, indicating a strong apoptotic effect. This was particularly noted in MCF-7 breast cancer cells where levels reached 27.13 ± 0.54 ng/mL compared to control treatments .

Properties

CAS No.

98495-18-2

Molecular Formula

C23H32N2

Molecular Weight

336.5 g/mol

IUPAC Name

5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine

InChI

InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3

InChI Key

VODOFAOXJAINKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.